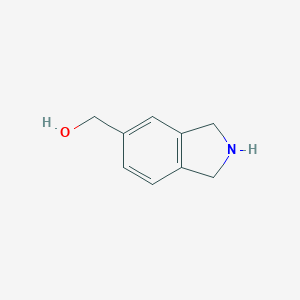

Isoindolin-5-ylmethanol

Beschreibung

BenchChem offers high-quality Isoindolin-5-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoindolin-5-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-isoindol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-7-1-2-8-4-10-5-9(8)3-7/h1-3,10-11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLBNPQIMFCASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600399 | |

| Record name | (2,3-Dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-98-3 | |

| Record name | (2,3-Dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Isoindolin-5-ylmethanol (CAS 127168-98-3): A Key Heterocyclic Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoindolin-5-ylmethanol, with its characteristic fused bicyclic system, represents a valuable heterocyclic building block in the landscape of medicinal chemistry. The isoindoline core is a "privileged structure," frequently found in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of Isoindolin-5-ylmethanol, including its chemical properties, synthesis, potential applications in drug discovery, and safe handling procedures. The strategic placement of the hydroxymethyl group at the 5-position offers a versatile handle for further chemical modifications, making it a desirable starting material for the synthesis of complex molecular architectures.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline moiety, a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the design of numerous therapeutic agents.[1][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4] Notably, the isoindoline framework is central to the structure of several commercial drugs, such as the immunomodulatory drugs thalidomide and lenalidomide, and the antihypertensive agent chlorthalidone.[1] The value of Isoindolin-5-ylmethanol lies in its potential to serve as a precursor to novel drug candidates that leverage the proven biological relevance of the isoindoline scaffold.

Physicochemical Properties

A clear understanding of the physicochemical properties of Isoindolin-5-ylmethanol is essential for its effective use in synthesis and research.

| Property | Value | Reference |

| CAS Number | 127168-98-3 | [5] |

| Molecular Formula | C₉H₁₁NO | [6] |

| Molecular Weight | 149.19 g/mol | [6] |

| Appearance | White to off-white crystalline powder or flakes (typical) | [2] |

| Purity | Typically ≥95% | [6] |

| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)CO | [7] |

| InChIKey | RNLBNPQIMFCASQ-UHFFFAOYSA-N | [7] |

Synthesis and Purification

Proposed Synthetic Pathway

A plausible synthetic route commences with a precursor bearing a functional group at the 5-position that can be converted to a hydroxymethyl group, such as a carboxylic acid ester. The isoindoline ring itself can be constructed through various methods, including the reduction of phthalimide derivatives or the cyclization of appropriately substituted benzylamines. A common and efficient method involves the reduction of an isoindolinone or a phthalimide precursor.

Diagram: Proposed Synthesis of Isoindolin-5-ylmethanol

Caption: A generalized synthetic workflow for Isoindolin-5-ylmethanol.

Experimental Protocol: Reduction of an Isoindoline-5-carboxylate Precursor

This protocol describes a general procedure for the reduction of a hypothetical N-protected methyl isoindoline-5-carboxylate to Isoindolin-5-ylmethanol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting esters to primary alcohols.[8]

Materials:

-

N-tert-butoxycarbonyl-isoindoline-5-carboxylic acid methyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Silica gel (for column chromatography)

-

Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent for deprotection

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve the N-protected methyl isoindoline-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Work-up: Filter the resulting solid through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-protected Isoindolin-5-ylmethanol.

-

Deprotection: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and add a deprotecting agent (e.g., TFA for a Boc group). Stir at room temperature until TLC analysis shows the removal of the protecting group.

-

Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The crude Isoindolin-5-ylmethanol can then be purified by column chromatography on silica gel to afford the final product.[9][10]

Applications in Drug Discovery

While specific clinical candidates directly derived from Isoindolin-5-ylmethanol are not prominently featured in publicly accessible literature, its utility as a versatile building block can be inferred from the biological activities of more complex isoindoline-containing molecules. The hydroxymethyl group at the 5-position serves as a key functional handle for elaboration into a variety of pharmacologically relevant motifs.

Diagram: Potential Derivatizations of Isoindolin-5-ylmethanol

Caption: Potential synthetic modifications of Isoindolin-5-ylmethanol.

Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The isoindolinone scaffold is a key pharmacophore in several potent PARP inhibitors due to its structural similarity to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. Isoindolin-5-ylmethanol can be oxidized to the corresponding carboxylic acid, which can then be converted to an isoindolinone core, making it a valuable starting material for the synthesis of novel PARP inhibitors.

Scaffold for CNS-Active Agents

Derivatives of isoindoline have been investigated for their activity on central nervous system (CNS) targets, including as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[3] The ability to functionalize both the nitrogen atom and the hydroxymethyl group of Isoindolin-5-ylmethanol allows for the creation of diverse libraries of compounds for screening against various CNS receptors and enzymes.

Anti-inflammatory and Immunomodulatory Agents

The well-established anti-inflammatory and immunomodulatory properties of phthalimide derivatives like thalidomide and lenalidomide highlight the potential of the isoindoline scaffold in this therapeutic area.[4] Isoindolin-5-ylmethanol can serve as a foundational element for the synthesis of novel analogs with potentially improved efficacy and safety profiles.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of Isoindolin-5-ylmethanol. While a publicly available, verified spectrum is not available, typical expected NMR chemical shifts can be predicted based on the structure.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic protons (3H): Signals in the range of δ 7.0-7.3 ppm.

-

Hydroxymethyl protons (-CH₂OH, 2H): A singlet around δ 4.6 ppm.

-

Isoindoline methylene protons (-CH₂-N-CH₂-, 4H): Singlets or multiplets around δ 4.1-4.2 ppm.

-

NH proton (1H): A broad singlet, chemical shift can vary depending on concentration and solvent.

-

OH proton (1H): A broad singlet, chemical shift can vary.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Aromatic carbons: Signals in the range of δ 120-145 ppm.

-

Hydroxymethyl carbon (-CH₂OH): A signal around δ 65 ppm.

-

Isoindoline methylene carbons (-CH₂-N-CH₂-): Signals around δ 52-53 ppm.

Other Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., O-H, N-H, C-H stretches).

Safety and Handling

As with any research chemical, Isoindolin-5-ylmethanol should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

Isoindolin-5-ylmethanol (CAS 127168-98-3) is a strategically important heterocyclic building block with significant potential in drug discovery and development. Its isoindoline core is a well-validated scaffold in numerous therapeutic areas. The presence of a versatile hydroxymethyl group allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers aiming to leverage this compound in the pursuit of novel therapeutic agents.

References

Sources

- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Isoindolin-5-ylmethanol | CymitQuimica [cymitquimica.com]

- 6. 127168-98-3 | Isoindolin-5-ylmethanol - Moldb [moldb.com]

- 7. Page loading... [wap.guidechem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Elucidation of Isoindolin-5-ylmethanol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoindolin-5-ylmethanol is a pivotal heterocyclic building block, the structural integrity and synthetic accessibility of which are of paramount importance in the fields of medicinal chemistry and drug discovery. The isoindoline scaffold is a "privileged structure," frequently incorporated into pharmacologically active agents targeting a spectrum of diseases, including neurological disorders and cancer.[1][2] This guide provides a comprehensive technical overview of the molecular architecture of isoindolin-5-ylmethanol, a validated synthetic protocol for its preparation, and an exploration of its application as a precursor in the development of targeted therapeutics, specifically within the context of dopamine receptor modulation.

Introduction: The Strategic Importance of the Isoindoline Scaffold

The isoindoline nucleus, a bicyclic system comprising a benzene ring fused to a five-membered pyrrolidine ring, is a cornerstone in the design of numerous biologically active molecules.[2] Its rigid, yet three-dimensional, structure provides a versatile scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Isoindolin-5-ylmethanol, in particular, offers a strategic advantage by presenting a primary alcohol functionality on the aromatic ring. This hydroxyl group serves as a versatile chemical handle for further molecular elaboration, allowing for the introduction of diverse pharmacophores and linker moieties through well-established chemical transformations. Its utility is underscored by its role as a key intermediate in the synthesis of compounds targeting the central nervous system.[3][4]

Molecular Structure and Physicochemical Properties

The molecular structure of isoindolin-5-ylmethanol is characterized by the fusion of an aromatic benzene ring with a non-aromatic, saturated pyrrolidine ring, with a hydroxymethyl substituent at the C-5 position of the isoindoline core.

Table 1: Physicochemical Properties of Isoindolin-5-ylmethanol

| Property | Value | Source |

| CAS Number | 127168-98-3 | [5][6] |

| Molecular Formula | C₉H₁₁NO | [3][5] |

| Molecular Weight | 149.19 g/mol | [3][5] |

| Appearance | White to off-white solid | [7] |

| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)CO | [5] |

| InChIKey | RNLBNPQIMFCASQ-UHFFFAOYSA-N | [5] |

While a definitive crystal structure for isoindolin-5-ylmethanol is not publicly available, its three-dimensional conformation can be inferred from the structures of related isoindoline derivatives.[8] The fusion of the two rings imparts a degree of conformational rigidity, while the pyrrolidine ring can adopt various envelope and twisted conformations. The exocyclic hydroxymethyl group possesses rotational freedom, allowing it to orient itself to engage in specific hydrogen bonding interactions, a critical feature for receptor binding.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Isoindolin-5-ylmethanol (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic | ~7.2-7.4 | m | 3H, Ar-H |

| -CH₂OH | ~4.65 | s | 2H |

| Isoindoline CH₂ | ~4.15 | s | 4H |

| -OH | Variable | br s | 1H |

| -NH | Variable | br s | 1H |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Aromatic C | ~140-142 | C (quaternary) | |

| Aromatic C | ~135-137 | C (quaternary) | |

| Aromatic CH | ~125-129 | CH | |

| Aromatic CH | ~121-124 | CH | |

| -CH₂OH | ~65 | CH₂ | |

| Isoindoline CH₂ | ~53-55 | CH₂ |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. These predictions are based on data from similar structures and established NMR chemical shift prediction tools.[9][10][11]

Synthesis Protocol: A Validated Approach

The synthesis of isoindolin-5-ylmethanol is most effectively achieved through the reduction of a suitable carboxylic acid ester precursor, such as methyl 2-(tert-butoxycarbonyl)isoindoline-5-carboxylate. This multi-step approach involves the initial protection of the isoindoline nitrogen, followed by the reduction of the ester functionality, and concluding with the deprotection of the nitrogen atom.

Rationale for Synthetic Strategy

The choice of a Boc (tert-butoxycarbonyl) protecting group for the isoindoline nitrogen is strategic. The Boc group is stable under the conditions required for the reduction of the ester and can be readily removed under acidic conditions without affecting the newly formed primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reducing agent of choice due to its high reactivity, which is necessary for the efficient reduction of the ester to the corresponding alcohol.[1][5][12] The use of an anhydrous solvent like tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with protic solvents such as water and alcohols.[13]

Experimental Workflow

Caption: Synthetic workflow for Isoindolin-5-ylmethanol.

Detailed Synthesis Protocol

Step 1: Synthesis of (2-(tert-butoxycarbonyl)isoindolin-5-yl)methanol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reduction: The solution is cooled to 0 °C in an ice bath. A solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) at 0 °C (Fieser workup). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-protected alcohol.

Step 2: Synthesis of Isoindolin-5-ylmethanol (Deprotection)

-

Deprotection: The crude (2-(tert-butoxycarbonyl)isoindolin-5-yl)methanol from the previous step is dissolved in 1,4-dioxane. A solution of 4 M HCl in dioxane (excess) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

Product Isolation: The formation of a precipitate (the hydrochloride salt of the product) is observed. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

Neutralization and Purification: The hydrochloride salt is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford isoindolin-5-ylmethanol. Further purification can be achieved by column chromatography on silica gel if necessary.

Applications in Drug Discovery: A Precursor for Dopamine Receptor Ligands

The isoindoline scaffold is a key structural motif in a number of ligands targeting dopamine receptors, which are implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[3][4][14] Isoindolin-5-ylmethanol serves as a crucial starting material for the synthesis of these ligands. The primary alcohol functionality can be readily converted to other functional groups, such as halides or tosylates, to facilitate the coupling of the isoindoline core to various pharmacophoric fragments that are essential for high-affinity binding to dopamine receptors.

Role in Dopamine D₂/D₃ Receptor Ligand Synthesis

The D₂ and D₃ subtypes of the dopamine receptor are particularly important targets for the treatment of psychosis and substance use disorders. Many potent D₂/D₃ ligands feature an extended structure comprising a recognition element (pharmacophore) that binds to the receptor, a linker, and a core scaffold. Isoindolin-5-ylmethanol can be elaborated to form such structures. For instance, the hydroxyl group can be converted to a leaving group, followed by nucleophilic substitution with a piperazine derivative, a common pharmacophore in D₂/D₃ ligands.

Caption: Role of Isoindolin-5-ylmethanol in ligand synthesis.

This synthetic versatility allows for the systematic exploration of the structure-activity relationship (SAR) of novel dopamine receptor ligands, ultimately leading to the identification of candidates with improved potency, selectivity, and pharmacokinetic properties. The isoindolin-5-ylmethanol building block is also valuable in the development of Positron Emission Tomography (PET) tracers for imaging dopamine receptors in the brain, aiding in the diagnosis of neurological diseases and in the development of new drugs.[15][16]

Conclusion

Isoindolin-5-ylmethanol is a molecule of significant strategic value in contemporary drug discovery. Its well-defined molecular structure, characterized by the rigid isoindoline scaffold and a versatile hydroxymethyl functional group, makes it an ideal starting point for the synthesis of complex, biologically active molecules. The robust and reproducible synthetic protocol detailed in this guide provides a clear pathway for its efficient preparation. The demonstrated application of isoindolin-5-ylmethanol as a precursor for dopamine receptor ligands highlights its importance in the ongoing quest for novel therapeutics for neurological and psychiatric disorders. This in-depth technical guide serves as a valuable resource for researchers and scientists dedicated to the advancement of medicinal chemistry and the development of next-generation pharmaceuticals.

References

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Figshare. [Link]

-

Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. Royal Society of Chemistry. [Link]

-

3 - Supporting Information. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Natural Product-Inspired Dopamine Receptor Ligands. National Institutes of Health. [Link]

-

Reduction of two different carboxylic acid derivatives with LiAlH... Study Prep in Pearson+. [Link]

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

-

Structure of isoindolinone derivatives i (i: compounds from 1 to 11).. ResearchGate. [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. National Institutes of Health. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. PubChem. [Link]

-

Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Semantic Scholar. [Link]

-

-

LiAlH4. SlideShare. [Link]

-

-

Automated synthesis of PET tracers. Forschungszentrum Jülich. [Link]

-

Isoindoline. Wikipedia. [Link]

-

Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. PubMed. [Link]

-

Novel 18F-Labeled κ-Opioid Receptor Antagonist as PET Radiotracer: Synthesis and In Vivo Evaluation of 18F-LY2459989 in Nonhuman Primates. PubMed. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

- 7. Methanol(67-56-1) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. rsc.org [rsc.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep in Pearson+ [pearson.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Automated synthesis of PET tracers [fz-juelich.de]

- 16. Novel 18F-Labeled κ-Opioid Receptor Antagonist as PET Radiotracer: Synthesis and In Vivo Evaluation of 18F-LY2459989 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoindolin-5-ylmethanol synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of Isoindolin-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoindolin-5-ylmethanol is a pivotal heterocyclic building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a range of pharmacologically active molecules. Its structural motif, featuring a bicyclic isoindoline core with a reactive hydroxymethyl group, allows for diverse functionalization and incorporation into complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic precursors and field-proven methodologies for the preparation of isoindolin-5-ylmethanol. We will dissect the strategic considerations behind precursor selection, offer detailed, step-by-step protocols, and explain the causality of experimental choices, grounding all claims in authoritative references.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline ring system is a privileged scaffold found in numerous natural products and synthetic drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, making them attractive targets for drug discovery programs.[1][2] Isoindolin-5-ylmethanol (CAS 127168-98-3)[3][4][5], in particular, offers a strategic advantage by providing a primary alcohol functional group on the benzene ring. This "handle" is ideal for subsequent modifications, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid, enabling the construction of compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on the most reliable and industrially relevant synthetic pathways, starting from commercially accessible phthalide and phthalonitrile derivatives.

Primary Synthetic Pathway: From Phthalide Precursors

One of the most robust and well-documented strategies for synthesizing isoindolin-5-ylmethanol begins with substituted phthalides. This route is advantageous due to the availability of the starting materials and the straightforward, high-yielding transformations involved. The core precursor in this pathway is 5-cyanophthalide, which is itself prepared from 5-carboxyphthalide.

Precursor Analysis: 5-Carboxyphthalide

5-Carboxyphthalide is an excellent starting material as the carboxylic acid group can be efficiently converted into a nitrile, which, along with the lactone ring, can be reduced in a single step to form the target molecule. Its synthesis from terephthalic acid or trimellitic acid is well-established in patent literature, ensuring its accessibility for large-scale production.[6]

Synthetic Strategy: Carboxylic Acid to Nitrile Conversion

The conversion of a carboxylic acid to a nitrile is a fundamental transformation. A common industrial method involves a one-pot procedure where the carboxylic acid is converted to an intermediate acid chloride, which then reacts with an ammonia source, followed by dehydration.[6][7] A particularly efficient method described for phthalide derivatives involves the use of thionyl chloride and sulfamide in a high-boiling solvent like sulfolane.[6]

Experimental Protocol 1: Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide

-

Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 5-carboxyphthalide (1.0 eq) and sulfolane.

-

Reagent Addition: Add sulfamide (1.1 eq) to the suspension. Slowly add thionyl chloride (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 130-140 °C for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (ensure proper scrubbing).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water with vigorous stirring to precipitate the product.

-

Purification: Filter the crude product, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed to yield pure 5-cyanophthalide.[6][8][9][10]

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): SOCl₂ is a classic reagent for converting carboxylic acids to acid chlorides. The byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.

-

Sulfamide/Sulfolane: In this one-pot procedure, the in-situ generated acid chloride reacts with sulfamide, which ultimately dehydrates the intermediate amide to form the nitrile. Sulfolane is used as a high-boiling, inert solvent suitable for the required reaction temperature.[6]

-

Aqueous Work-up: Quenching the reaction in ice water precipitates the organic product while dissolving inorganic byproducts.

Core Transformation: Reductive Cyclization of 5-Cyanophthalide

This is the key step where both the lactone and the nitrile functionalities are simultaneously reduced to form the isoindoline ring and the hydroxymethyl group. This transformation requires a powerful, non-selective reducing agent.

Experimental Protocol 2: Synthesis of Isoindolin-5-ylmethanol

-

Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 5-cyanophthalide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄) in THF (approx. 4.0-5.0 eq) via a dropping funnel. Caution: Highly exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water (Fieser workup) to quench the excess LiAlH₄ and precipitate the aluminum salts.

-

Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure isoindolin-5-ylmethanol.

Causality Behind Experimental Choices:

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is one of the few reagents potent enough to reduce both lactones (cyclic esters) and nitriles in a single operation. It delivers hydride ions (H⁻) to the electrophilic carbonyl carbon of the lactone and the carbon atom of the nitrile.

-

Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be dry, and anhydrous solvents must be used to prevent reagent quenching and ensure safety.

-

Fieser Workup: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the purification process compared to quenching with acid, which can lead to emulsions.

Data Summary and Visualization

Table 1: Reaction Parameters for the Phthalide Route

| Step | Precursor | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | 5-Carboxyphthalide | SOCl₂, Sulfamide | Sulfolane | 130-140 °C | 75-85% |

| 2 | 5-Cyanophthalide | LiAlH₄ | THF | Reflux | 60-75% |

Diagram 1: Synthesis of Isoindolin-5-ylmethanol from 5-Carboxyphthalide A visual representation of the two-step synthesis from the phthalide precursor.

Alternative Pathway: From Phthalonitrile Precursors

An alternative and equally viable approach utilizes phthalonitrile derivatives. Phthalonitriles are compounds containing two cyano groups on a benzene ring. The synthesis of the isoindoline core can be achieved via the reduction of these nitrile groups.

Precursor Analysis: 4-(Hydroxymethyl)phthalonitrile

4-(Hydroxymethyl)phthalonitrile serves as a direct and attractive precursor. The synthetic challenge lies in the selective reduction of the two nitrile groups to form the amine functionalities of the isoindoline ring without affecting the already present hydroxymethyl group.

Synthetic Strategy: Catalytic Hydrogenation

Catalytic hydrogenation is the method of choice for this transformation as it offers high selectivity. A Raney Nickel or Cobalt catalyst is often employed for the reduction of nitriles to primary amines. The reaction proceeds by the addition of hydrogen across the carbon-nitrogen triple bonds. The two resulting aminomethyl groups, being ortho to each other, readily cyclize to form the stable isoindoline ring.

Experimental Protocol 3: Synthesis from 4-(Hydroxymethyl)phthalonitrile

-

Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add 4-(hydroxymethyl)phthalonitrile (1.0 eq), a suitable solvent such as ethanol or methanol, and a catalytic amount of Raney Nickel (Ra-Ni) or Raney Cobalt (Ra-Co) (approx. 5-10% w/w).

-

Reaction: Seal the vessel and purge several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Conditions: Heat the mixture to 50-70 °C with vigorous stirring. The reaction is typically complete within 8-16 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Work-up: Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification via crystallization or column chromatography can be performed if necessary.

Causality Behind Experimental Choices:

-

Raney Nickel/Cobalt: These catalysts are highly effective for the hydrogenation of nitriles to primary amines. They provide a large surface area for the reaction to occur. Cobalt-based catalysts can sometimes offer better selectivity and reduce the formation of secondary amine byproducts.[11]

-

Hydrogen Pressure: High pressure increases the concentration of hydrogen dissolved in the solvent, thereby accelerating the reaction rate.

-

Catalyst Filtration: It is crucial to remove the pyrophoric Raney-Ni/Co catalyst by filtration before concentrating the solvent to avoid potential hazards. The filter cake should be kept wet with solvent until it can be safely quenched.

Data Summary and Visualization

Table 2: Reaction Parameters for the Phthalonitrile Route

| Step | Precursor | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | 4-(Hydroxymethyl)phthalonitrile | H₂, Raney-Ni or Ra-Co | Ethanol | 50-70 °C | 80-90% |

Diagram 2: Synthesis via Catalytic Hydrogenation A single-step conversion from a phthalonitrile precursor.

Conclusion and Outlook

The synthesis of isoindolin-5-ylmethanol can be approached from multiple strategic directions, with the choice of precursor often dictated by cost, scale, and available equipment. The route starting from 5-carboxyphthalide is robust and utilizes classical, well-understood organic transformations, making it suitable for large-scale synthesis. The alternative pathway from 4-(hydroxymethyl)phthalonitrile via catalytic hydrogenation is highly efficient and atom-economical, representing a greener approach ideal for facilities equipped with hydrogenation capabilities. Both routes provide reliable access to this valuable building block, empowering researchers and drug development professionals to further explore the chemical space of isoindoline-based therapeutics.

References

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI.

- New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2024, January 25). BMC Chemistry.

- Synthesis of isoindolines. (n.d.). Organic Chemistry Portal.

- ISOINDOLIN-5-YLMETHANOL 127168-98-3 wiki. (n.d.). Guidechem.

- Isoindolin-5-ylmethanol. (n.d.). CymitQuimica.

- 127168-98-3 | Isoindolin-5-ylmethanol. (n.d.). Moldb.

- 5-Cyanophthalide synthesis. (n.d.). ChemicalBook.

- METHOD FOR THE PREPARATION OF 5-CYANOPHTHALIDE. (2000, January 26). European Patent Office.

- 5-Cyanophthalide | CAS 82104-74-3. (n.d.). Cion Pharma.

- 5-Cyanophthalide | CAS 82104-74-3. (n.d.). Jay Finechem.

- Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide. (n.d.). Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Isoindolin-5-ylmethanol | CymitQuimica [cymitquimica.com]

- 5. 127168-98-3 | Isoindolin-5-ylmethanol - Moldb [moldb.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]

- 8. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]

- 9. cionpharma.com [cionpharma.com]

- 10. 5-Cyanophthalide | CAS 82104-74-3 | Jay Finechem [jayfinechem.com]

- 11. Isoindoline synthesis [organic-chemistry.org]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Isoindoline Derivatives

Introduction: In the landscape of medicinal chemistry, the isoindoline scaffold has emerged as a privileged structure, forming the core of numerous clinically significant drugs.[1][2] Its inherent stereochemical properties and versatile synthetic handles have made it a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth exploration of recent breakthroughs in the discovery of isoindoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of innovative synthetic strategies, diverse biological activities, and the rationale behind the design of next-generation therapeutic agents. We will delve into the causality of experimental choices, present detailed protocols for synthesis and biological evaluation, and offer insights into the promising future of this remarkable heterocyclic system.

Part 1: The Isoindoline Core - A Foundation for Therapeutic Innovation

The fundamental isoindoline structure, a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring, provides a rigid framework that can be strategically modified to interact with a wide array of biological targets.[1] Variations in the oxidation state of the five-membered ring give rise to key substructures, including isoindolin-1-ones and isoindoline-1,3-diones (phthalimides), each with distinct chemical properties and biological activities.[1]

A testament to the therapeutic importance of this scaffold is the existence of at least ten commercially available drugs containing the isoindoline core.[1][2] These medications address a spectrum of diseases, from multiple myeloma and inflammation to hypertension and obesity, underscoring the broad therapeutic potential embedded within this structural motif.[1][2]

Part 2: Novel Synthetic Frontiers - Building the Molecules of Tomorrow

The quest for novel isoindoline derivatives with enhanced potency and selectivity has driven significant innovation in synthetic organic chemistry. Modern synthetic methodologies are increasingly focused on efficiency, atom economy, and the ability to generate diverse molecular libraries for high-throughput screening.

Efficient One-Pot Syntheses

Recent advancements have seen a shift towards elegant one-pot reactions that streamline the synthesis of complex isoindolinones. A notable example is the efficient synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols.[3] This method is advantageous due to its mild, metal-free conditions, making it a more sustainable and cost-effective approach.[3]

Intramolecular Heck Cyclization for 3-Methyleneisoindolinones

The synthesis of 3-methyleneisoindolinones, a class of derivatives with significant anticancer potential, has been advanced through late-stage intramolecular Heck cyclization.[4] This strategy allows for the diversification of the isoindolinone core and has led to the identification of potent cytotoxic agents against head and neck squamous cell carcinoma (HNSCC) cells.[4]

Experimental Protocol: General Procedure for the Synthesis of N-Arylisoindoline-1,3-diones

This protocol provides a general method for the synthesis of N-substituted phthalimides, a common starting point for many novel isoindoline derivatives.

-

Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in glacial acetic acid (approximately 5-10 mL per gram of phthalic anhydride).

-

Addition of Amine: To the stirred solution, add the desired arylamine (1.0 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time (typically 1-20 hours, depending on the reactivity of the amine). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired N-arylisoindoline-1,3-dione.[5]

Part 3: Expanding the Therapeutic Landscape - Novel Biological Activities

The true value of novel isoindoline derivatives lies in their potential to address unmet medical needs. Recent research has unveiled a wealth of biological activities, with a particular focus on oncology and neurodegenerative diseases.

Anticancer Activity: Beyond Cytotoxicity

Novel isoindoline derivatives are being investigated for their potent and selective anticancer activities. The mechanism of action often extends beyond simple cytotoxicity, with compounds being designed to interact with specific molecular targets.

-

Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature of substituents on the isoindoline core is critical for anticancer activity. For instance, in a series of 3-methyleneisoindolinones, a pyridyl unit on the substituent was found to exhibit the most significant cytotoxicity against HNSCC cells.[4]

-

Mechanism of Action: The anticancer effects of these novel derivatives are multifaceted. Some compounds have been shown to induce oxidative stress, decrease mitochondrial membrane potential, and disrupt the cell cycle in cancer cells.[4] Furthermore, flow cytometry analysis has revealed that certain derivatives can induce apoptosis in HNSCC cells.[4] Another study on 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated its ability to induce both apoptosis and necrosis in Raji blood cancer cells.[6]

Data Presentation: Cytotoxicity of Novel Isoindoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 (as CC50 in µg/mL) | [6] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 (as CC50 in µg/mL) | [6] |

| 3n (pyridyl-substituted 3-methyleneisoindolinone) | HNSCC | Not specified | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed cancer cells (e.g., CAL27 tongue squamous carcinoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoindoline derivatives for 24 and 48 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]

Mandatory Visualization: Anticancer Mechanisms of Isoindoline Derivatives

Caption: Cellular mechanisms of anticancer isoindoline derivatives.

Neuroprotection and Enzyme Inhibition

The rigid structure of the isoindoline core makes it an excellent scaffold for designing inhibitors of enzymes implicated in neurodegenerative diseases.

-

Acetylcholinesterase (AChE) Inhibition: A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids have been synthesized and evaluated as inhibitors of AChE, a key target in Alzheimer's disease therapy.[7] Several of these compounds displayed potent inhibitory activity, with IC50 values in the low micromolar range, demonstrating better efficacy than the standard drug rivastigmine.[7] SAR studies revealed that para-fluoro substituted compounds exhibited the highest inhibitory potency.[7]

-

Neuroprotective Effects: Beyond enzyme inhibition, some of these novel isoindoline derivatives have demonstrated neuroprotective effects. In cell-based assays, certain compounds showed a protective effect against hydrogen peroxide-induced cell death in PC12 neurons, a common model for studying neuronal damage.[7] Additionally, newly synthesized isoindoline-dione derivatives have been shown to increase the viability of SH-SY5Y neuroblastoma cells under oxidative stress.[8]

-

Carbonic Anhydrase Inhibition: Novel isoindolinone derivatives have also been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes.[3] Some of these compounds exhibited superior inhibitory effects compared to the standard inhibitor acetazolamide, with Ki values in the low nanomolar range.[3]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol outlines a common method for assessing the AChE inhibitory activity of novel compounds.

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme Reaction: In a 96-well plate, mix the AChE enzyme solution with the test compound at various concentrations and incubate for a predefined period.

-

Initiation of Reaction: Add the substrate and DTNB to initiate the enzymatic reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]

Part 4: Preclinical Development and Future Perspectives

While the discovery of novel isoindoline derivatives with potent biological activity is a significant achievement, their journey to becoming clinically approved drugs requires rigorous preclinical evaluation.

In Silico ADME/Tox Profiling

Computational tools are increasingly being used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. For novel 3-methyleneisoindolinones, in silico ADME profiling has revealed their drug-likeness properties, suggesting their potential as viable drug candidates.[4] Similarly, in silico ADME evaluation of 2,3-disubstituted isoindolin-1-ones has been conducted alongside their biological testing.[9]

The Path Forward

The field of isoindoline-based drug discovery is vibrant and continues to expand. The diverse biological activities and synthetic tractability of this scaffold ensure that it will remain a focus of medicinal chemistry research for the foreseeable future. Key areas for future exploration include:

-

Exploration of New Biological Targets: While significant progress has been made in oncology and neurodegenerative diseases, the application of novel isoindoline derivatives to other therapeutic areas, such as infectious and inflammatory diseases, remains a promising avenue of research.

-

Advancement of Synthetic Methodologies: The development of even more efficient, stereoselective, and environmentally friendly synthetic methods will be crucial for generating novel and diverse isoindoline libraries.

-

Comprehensive Preclinical and Clinical Evaluation: Rigorous preclinical ADME/Tox and in vivo efficacy studies are essential to identify the most promising candidates for clinical development. As of now, the majority of novel isoindoline derivatives are in the preclinical stage of development.

References

-

Jha, M., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Atmaca, U., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

-

Jha, M., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics. [Link]

-

Sakai, N., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

-

Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. [Link]

-

Singh, A., et al. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega. [Link]

-

Al-Wabli, R. I., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. [Link]

-

Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. ResearchGate. [Link]

-

Pourparizi, A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. ResearchGate. [Link]

-

Fassihi, A., et al. (2019). Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation. Bioorganic Chemistry. [Link]

-

Venkataramana, C. H. S., et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Li, Y., et al. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules. [Link]

-

Wang, Y., et al. (2025). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. National Institutes of Health. [Link]

-

Iqbal, M. A., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules. [Link]

-

Li, Y., et al. (2018). Synthesis of novel isoindole-containing phakellistatin 2 analogs and the conformation features affecting their antitumor activities. New Journal of Chemistry. [Link]

-

Davood, A., et al. (2017). Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoindolin-5-ylmethanol: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect in Complex Synthesis

In the intricate world of medicinal chemistry, the final, biologically active molecule often takes center stage. However, the journey to that molecule is paved with a series of crucial, often unsung, chemical intermediates. Isoindolin-5-ylmethanol is one such pivotal architect. This seemingly simple heterocyclic building block has emerged as a cornerstone in the synthesis of a new generation of therapeutics, most notably in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide, intended for the discerning chemist, delves into the synthesis, reactivity, and strategic application of isoindolin-5-ylmethanol, providing not just protocols, but a deeper understanding of the chemical principles that make it an invaluable tool in the drug discovery arsenal.

Physicochemical Properties and Handling

Before embarking on the synthesis and application of any chemical intermediate, a thorough understanding of its fundamental properties and safe handling procedures is paramount.

| Property | Value | Source |

| CAS Number | 127168-98-3 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Storage | Store at -4°C for short periods (1-2 weeks), and at -20°C for long-term storage (1-2 years). | [2] |

Safety and Handling: Isoindolin-5-ylmethanol should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact. While specific toxicity data is limited, it is prudent to treat all chemical intermediates with care.

Synthesis of Isoindolin-5-ylmethanol: A Practical Approach

The efficient synthesis of isoindolin-5-ylmethanol is a critical first step for its utilization in larger synthetic campaigns. The most common and practical approach involves the reduction of a suitable isoindoline precursor, such as isoindoline-5-carboxylic acid or its ester derivative.

Strategic Considerations for Synthesis

The choice of starting material and reducing agent is dictated by factors such as commercial availability, cost, and the desired scale of the reaction. The isoindoline nitrogen is a secondary amine and may require protection, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and improve solubility in organic solvents.

Sources

The Isoindoline Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline core, a bicyclic heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide provides a comprehensive exploration of the diverse pharmacological properties associated with isoindoline derivatives, with a particular focus on their applications in oncology, immunology, neuroscience, and infectious diseases. We will delve into the mechanistic underpinnings of their actions, explore key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the evaluation of their biological effects. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and investigation of novel therapeutics based on the versatile isoindoline scaffold.

Introduction: The Enduring Significance of the Isoindoline Scaffold

The isoindoline framework, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a structural motif present in a variety of natural products and synthetic molecules of therapeutic importance.[2][3] Its unique three-dimensional architecture and electronic properties allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities.[4]

Historically, the therapeutic potential of the isoindoline scaffold was tragically underscored by the thalidomide disaster. However, subsequent research has not only elucidated the complex mechanisms behind its teratogenicity but also repurposed thalidomide and its analogs, such as lenalidomide and pomalidomide, into powerful treatments for multiple myeloma and other hematologic malignancies.[5][6] This resurgence of interest has propelled the isoindoline scaffold to the forefront of modern drug discovery, with ongoing research continually uncovering new therapeutic applications.[7]

This guide will provide an in-depth analysis of the key biological activities of isoindoline scaffolds, moving beyond a simple cataloging of effects to provide a mechanistic and practical understanding for the laboratory researcher.

Anticancer and Immunomodulatory Activity: The Cereblon Connection

The most profound impact of isoindoline-based drugs has been in the field of oncology, particularly in the treatment of multiple myeloma.[8] The mechanism of action for immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide is a fascinating example of targeted protein degradation.[9][10]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

At the heart of the anticancer and immunomodulatory effects of these drugs is their interaction with the Cereblon (CRBN) protein.[5][11] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[12][13] The binding of IMiDs to CRBN allosterically modifies the substrate specificity of the E3 ligase complex.[10] This "molecular glue" effect leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates that are not normally targeted by CRL4^CRBN^.[13]

Key neo-substrates include the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) .[6] These transcription factors are essential for the survival of multiple myeloma cells.[10] Their degradation leads to direct tumoricidal effects.[14] Furthermore, the degradation of these factors in T-cells leads to increased production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation, contributing to the immunomodulatory effects of these drugs.[6]

In the context of myelodysplastic syndromes (MDS) with a 5q deletion, lenalidomide also induces the degradation of casein kinase 1α (CK1α), leading to the selective elimination of the malignant clone.[6][10]

Figure 1: Mechanism of action of Immunomodulatory Imide Drugs (IMiDs).

Structure-Activity Relationship (SAR) Insights

The development of lenalidomide and pomalidomide from the parent thalidomide structure has provided valuable SAR insights. The addition of an amino group at the 4-position of the phthaloyl ring and modifications to the glutarimide ring have been shown to significantly enhance potency and alter the substrate degradation profile.[15] Further research into novel isoindoline-based compounds continues to explore how modifications to the core scaffold can fine-tune their anticancer and immunomodulatory properties.[16][17]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

A fundamental technique to evaluate the direct anticancer effects of novel isoindoline compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][18]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Culture cancer cell lines (e.g., MM.1S for multiple myeloma) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare a stock solution of the isoindoline test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to the respective wells. Include a vehicle control (media with the same concentration of DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.[19]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Data Analysis:

-

Subtract the background absorbance from the readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Neuroprotective Activity: A New Frontier for Isoindoline Scaffolds

Emerging research has highlighted the potential of isoindoline derivatives in the treatment of neurodegenerative diseases.[18] Their neuroprotective effects are often attributed to their ability to mitigate oxidative stress and modulate inflammatory pathways within the central nervous system.[20]

Mechanism of Action: Combating Oxidative Stress

Several studies have demonstrated that isoindoline derivatives can protect neuronal cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂).[18][21] The proposed mechanism involves the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[20] Activation of Nrf2 leads to the upregulation of antioxidant enzymes, thereby reducing reactive oxygen species (ROS) levels and protecting cells from apoptosis.[18]

Figure 2: Experimental workflow for assessing the neuroprotective effects of isoindoline compounds.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.[22][23]

Protocol: Assessing Neuroprotection in SH-SY5Y Cells

-

Cell Culture and Plating:

-

Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in 96-well plates for viability assays or larger plates for protein analysis at an appropriate density.

-

Allow cells to adhere and grow for 24 hours.[24]

-

-

Compound Pre-treatment and Stress Induction:

-

Treat the cells with various concentrations of the isoindoline test compound for 2-4 hours.

-

Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) to the media at a final concentration of 100-500 µM.[22][24]

-

Include control groups: untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone.

-

Incubate for 24 hours.

-

-

Evaluation of Neuroprotection:

-

Cell Viability: Perform an MTT assay as described in section 2.3 to quantify cell survival.[25]

-

ROS Measurement: To directly measure intracellular ROS levels, use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[23]

-

Western Blot Analysis: To investigate the involvement of the Nrf2 pathway, perform Western blotting to analyze the expression levels of Nrf2 and its downstream target proteins.[22]

-

Protocol: Western Blot Analysis

-

Protein Extraction: Lyse the treated cells and determine the protein concentration.[14][26]

-

Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.[26][27]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26][28]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[14][26]

-

Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.[14][26]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

Anti-inflammatory and Analgesic Activities

Several isoindoline derivatives have demonstrated significant anti-inflammatory and analgesic properties.[7][16][29] These effects are often mediated through the inhibition of key inflammatory enzymes and pathways.

Mechanism of Action: Targeting COX Enzymes

A number of isoindoline hybrids have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2).[7] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can exert anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[7]

Experimental Protocol: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats or mice is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[6][21][30]

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization and Grouping:

-

Acclimatize male Wistar rats for at least one week.

-

Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and groups for different doses of the test compound.[31]

-

-

Compound Administration:

-

Administer the test compound and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.[6]

-

-

Induction of Inflammation:

-

Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each group at each time point.

-

Determine the percentage inhibition of edema by the test compound and the standard drug compared to the control group.

-

Antimicrobial Activity: A Scaffold for New Antibacterials

The isoindoline scaffold has also been explored for its potential in developing new antimicrobial agents.[23] Derivatives of isoindoline-1,3-dione have shown activity against a range of bacterial and fungal strains.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[9]

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum:

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the isoindoline test compound in the broth medium.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading and Interpretation:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

-

Conclusion and Future Perspectives

The isoindoline scaffold has proven to be an exceptionally versatile platform for the development of new therapeutic agents. From the well-established anticancer and immunomodulatory activities of the IMiDs to the emerging applications in neuroprotection, anti-inflammation, and antimicrobial therapy, the potential of this structural motif is far from exhausted.

Future research in this area will likely focus on several key aspects:

-

Refining Structure-Activity Relationships: A deeper understanding of how subtle structural modifications influence biological activity will enable the design of more potent and selective compounds.

-

Exploring Novel Mechanisms: While the interaction with Cereblon is a key mechanism for IMiDs, further investigation may reveal other cellular targets and pathways modulated by different isoindoline derivatives.

-

Expanding Therapeutic Applications: The diverse biological activities of isoindoline scaffolds suggest their potential for treating a wider range of diseases, including autoimmune disorders, viral infections, and other types of cancer.

-

Development of PROTACs: The ability of isoindoline ligands to recruit Cereblon makes them valuable components in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.[11]

The continued exploration of the chemical space around the isoindoline scaffold, coupled with rigorous biological evaluation using the types of protocols outlined in this guide, holds immense promise for the discovery of next-generation medicines that can address significant unmet medical needs.

References

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH. [Link]

-

Lenalidomide mode of action: linking bench and clinical findings. PubMed. [Link]

-

Lenalidomide. Wikipedia. [Link]

-

6 Western Blotting Steps. Azure Biosystems. [Link]

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. [Link]

-

The novel mechanism of lenalidomide activity. PMC - NIH. [Link]

-

Molecular mechanisms of thalidomide and its derivatives. PMC - NIH. [Link]

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis Online. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Insights into synthesis, reactivity, and biological activity of N-isoindoline-1, 3-diones heterocycles: a systematic literature review. ResearchGate. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnologies. [Link]

-

Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. JOURNAL OF ADVANCES IN CHEMISTRY. [Link]

-

Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. PubMed. [Link]

-

The Synthesis, Anticancer Activity, Structure–Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. MDPI. [Link]

-

MTT Cell Assay Protocol. T. Horton. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Western Blot Procedures (Step by Step). Sino Biological. [Link]

-

In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC - NIH. [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

-

The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. ResearchGate. [Link]

-

The chemistry of isoindole natural products. PMC - NIH. [Link]

-

The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. PubMed. [Link]

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. ResearchGate. [Link]

-

The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. ResearchGate. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. Semantic Scholar. [Link]

-

In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. National Institutes of Health. [Link]

-

Isoindoloindolones - Biological Activities and Syntheses. ResearchGate. [Link]

-

Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. PMC - NIH. [Link]

-

Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. PubMed. [Link]

-